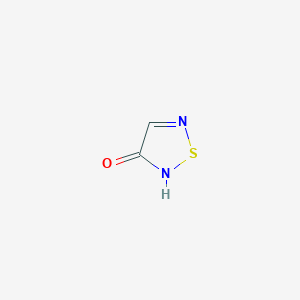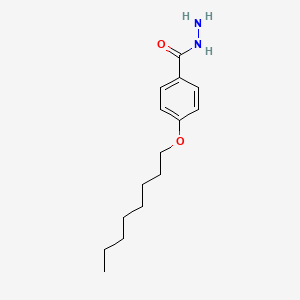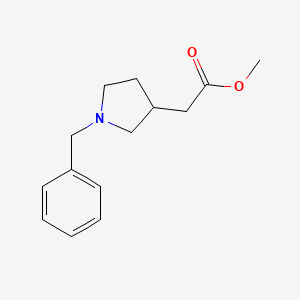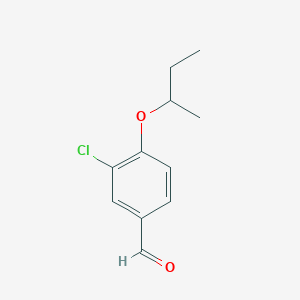
1,2,5-噻二唑-3-醇
描述
1,2,5-Thiadiazol-3-ol is a chemical compound with the CAS Number: 5728-07-4 . It has a molecular weight of 102.12 . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,5-Thiadiazol-3-ol involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The IUPAC name of 1,2,5-Thiadiazol-3-ol is 1,2,5-thiadiazol-3 (2H)-one . The InChI Code is 1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H, (H,4,5) and the InChI key is MUHCEAIVGKVBHE-UHFFFAOYSA-N .Chemical Reactions Analysis
1,2,5-Thiadiazol-3-ol has been used in the development of boron-based heterocycles as potential therapeutic agents . It has also been used in the synthesis of anticancer agents targeting tumor hypoxia .Physical And Chemical Properties Analysis
1,2,5-Thiadiazol-3-ol has a melting point of 128-130°C . It has a density of 1.5±0.1 g/cm^3, a boiling point of 336.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .科学研究应用
生物医学应用
1,2,5-噻二唑-3-醇衍生物已显示出广泛的生物医学活性。它们以其抗真菌、抗病毒、杀虫、抗阿米巴和抗癌特性而闻名。 这些化合物还可以作为植物活化剂,表明它们在农业生物技术中的潜力 .
合成化学
在合成化学中,1,2,5-噻二唑-3-醇作为构建模块用于创建更复杂的分子。 已经描述了一种可持续且区域选择性的噻二唑合成策略,该策略对环境友好且与多种官能团兼容 .
细胞毒性研究
噻二唑衍生物的细胞毒性在药物化学中意义重大。 研究表明,噻二唑环上取代基的性质会极大地影响其细胞毒性活性,这对抗癌药物的设计至关重要 .
先进材料应用
噻二唑衍生物处于技术现代应用的前沿。它们用于有机发光二极管 (OLED)、导电材料和电池。 对满足日益增长的需求的新系统的持续需求使 1,2,5-噻二唑-3-醇衍生物在材料科学中变得有价值 .
抗菌特性
已经对 1,2,5-噻二唑衍生物的抗菌筛选进行了研究。 这些化合物已显示出对抗细菌感染的潜力,并且可能是开发新型抗生素的关键 .
DNA 相互作用研究
已经研究了 1,2,5-噻二唑衍生物与 DNA 的相互作用,以了解其作用机制。 这项研究对药物设计很重要,因为它有助于预测这些化合物如何与生物靶标相互作用 .
安全和危害
The safety information for 1,2,5-Thiadiazol-3-ol includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
The 1,2,3-thiadiazole moiety, which includes 1,2,5-Thiadiazol-3-ol, occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . There is an intensifying necessity to develop novel new chemical entities and approaches targeting the HIF-1 pathway . This suggests that 1,2,5-Thiadiazol-3-ol and its derivatives may have potential for future therapeutic applications.
作用机制
Target of Action
1,2,5-Thiadiazol-3-ol is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows 1,2,5-Thiadiazol-3-ol to cross cellular membranes and interact strongly with biological targets . .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature . This interaction can result in a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
1,2,5-Thiadiazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with biomolecules are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complexes and modulate their activity .
Cellular Effects
1,2,5-Thiadiazol-3-ol exhibits notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, 1,2,5-Thiadiazol-3-ol has been reported to affect cellular proliferation and differentiation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of 1,2,5-Thiadiazol-3-ol involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. It binds to the active sites of enzymes, forming stable complexes that either block or enhance the enzyme’s activity. This binding can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,5-Thiadiazol-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,5-Thiadiazol-3-ol remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 1,2,5-Thiadiazol-3-ol vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis . The threshold effects observed in these studies indicate that careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
1,2,5-Thiadiazol-3-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Its interactions with cofactors, such as NADH and FAD, further highlight its role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1,2,5-Thiadiazol-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy .
Subcellular Localization
1,2,5-Thiadiazol-3-ol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 1,2,5-Thiadiazol-3-ol reaches its intended sites of action, where it can interact with relevant biomolecules and exert its effects .
属性
IUPAC Name |
1,2,5-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCEAIVGKVBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402108 | |
| Record name | 1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-07-4 | |
| Record name | 1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)




![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)





![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)
